1,3-Benzenediol, 5-(2-benzofuranyl)-

Vue d'ensemble

Description

1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as resveratrol, is a naturally occurring polyphenolic compound. It belongs to the stilbenoid class of molecules and is found in various foods and beverages, including grapes, peanuts, blueberries, and red wine. Resveratrol is known for its wide range of biological and pharmacological properties, which have made it one of the most extensively studied molecules in recent years.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Resveratrol can be synthesized by various methods, including chemical synthesis, biotransformation, and extraction from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Biotransformation involves the use of microorganisms to transform natural substrates into resveratrol.

Industrial Production Methods

Industrial production of resveratrol typically involves the extraction from natural sources such as grape skins and seeds, which are by-products of the wine industry. The extraction process often uses solvents like ethanol or methanol to isolate the compound. Additionally, biotechnological methods using genetically modified microorganisms have been developed to produce resveratrol on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzenediol, 5-(2-benzofuranyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Resveratrol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of resveratrol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving resveratrol often use halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of resveratrol can lead to the formation of quinones, while reduction can yield dihydroresveratrol .

Applications De Recherche Scientifique

Resveratrol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.

Biology: Investigated for its role in cellular processes such as apoptosis, cell cycle regulation, and gene expression.

Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of nutraceuticals, cosmetics, and functional foods due to its antioxidant properties.

Mécanisme D'action

Resveratrol exerts its effects through various molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation. Resveratrol also modulates the activity of enzymes such as cyclooxygenases and kinases, which play roles in inflammation and cell signaling. Additionally, resveratrol influences the expression of genes involved in oxidative stress response and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pterostilbene: A natural analog of resveratrol with similar biological activities but higher bioavailability.

Quercetin: A flavonoid with antioxidant properties, often studied alongside resveratrol for its synergistic effects.

Curcumin: A polyphenolic compound from turmeric, known for its anti-inflammatory and antioxidant properties.

Uniqueness of Resveratrol

Resveratrol is unique due to its wide range of biological activities and its presence in commonly consumed foods and beverages. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications.

Activité Biologique

1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as trans-ε-viniferin, is a polyphenolic compound derived from various plant sources, particularly grapevines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 1,3-benzenediol, 5-(2-benzofuranyl)- based on recent studies and findings.

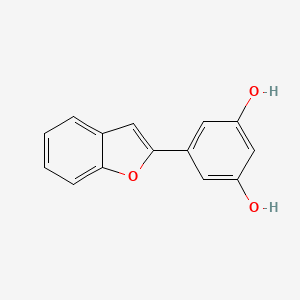

Chemical Structure

The chemical formula of 1,3-benzenediol, 5-(2-benzofuranyl)- is . The structure consists of a benzofuran moiety linked to a benzenediol unit, which contributes to its biological properties.

Antimicrobial Activity

1,3-Benzenediol, 5-(2-benzofuranyl)- exhibits significant antimicrobial activity against various bacterial strains. It primarily targets bacterial cell membranes and components such as lipopolysaccharides (LPS) and lipoteichoic acids (LTA), disrupting their integrity and leading to cell death.

- Mechanism of Action : The compound interacts with LPS through hydrophobic interactions and electrostatic attraction. This binding prevents the activation of Toll-like receptors (TLRs), inhibiting inflammatory responses .

Anticancer Properties

Recent studies have indicated that 1,3-benzenediol, 5-(2-benzofuranyl)- possesses anticancer properties. It has shown efficacy against various cancer cell lines by inducing apoptosis.

- Mechanism of Action : The compound induces mitochondrial dysfunction leading to depolarization of the mitochondrial membrane potential and subsequent activation of caspases, which are crucial for the apoptotic pathway .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in head and neck cancer cells compared to untreated controls. The cytotoxic effect was more pronounced in cancer cells than in normal cells.

Anti-inflammatory Effects

1,3-Benzenediol, 5-(2-benzofuranyl)- has been reported to exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.

- Biochemical Pathways : The compound downregulates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways involved in inflammation .

Pharmacokinetics

The pharmacokinetic profile indicates that 1,3-benzenediol, 5-(2-benzofuranyl)- is well absorbed when administered orally. It undergoes metabolic transformations that enhance its bioavailability.

- Dosage Effects : Studies in animal models show that lower doses effectively inhibit bacterial growth and osteoclast activity without causing significant toxicity.

Summary of Findings

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Binds to LPS and LTA; disrupts cell membranes | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis via mitochondrial damage | Significant cytotoxicity in cancer cell lines |

| Anti-inflammatory | Modulates NF-kB pathways | Reduces pro-inflammatory cytokines |

Propriétés

IUPAC Name |

5-(1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTDCNYCFAJAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348893 | |

| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439900-83-1 | |

| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.